molecular formula C18H21N5O2S B2408474 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide CAS No. 868219-44-7

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide

Cat. No.: B2408474
CAS No.: 868219-44-7
M. Wt: 371.46
InChI Key: QVHAWSQZEAIBON-UHFFFAOYSA-N
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Description

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazolo-triazole core fused with a piperidine-4-carboxamide moiety and a p-tolyl (para-methylphenyl) substituent. The thiazolo[3,2-b][1,2,4]triazole scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The piperidine-4-carboxamide moiety may further modulate pharmacokinetic properties, such as metabolic stability and bioavailability .

Properties

IUPAC Name

1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-11-2-4-12(5-3-11)14(22-8-6-13(7-9-22)16(19)24)15-17(25)23-18(26-15)20-10-21-23/h2-5,10,13-14,25H,6-9H2,1H3,(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHAWSQZEAIBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a molecular weight of approximately 370.47 g/mol. Its structure features a piperidine ring linked to a thiazolo-triazole moiety, which is crucial for its biological activity.

Research indicates that this compound interacts with several key biological pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : The compound modulates the ER stress response, which is vital for maintaining cellular homeostasis. It activates Activating Transcription Factor 4 (ATF4) and inhibits the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced inflammation and improved cell survival under stress conditions .
  • Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.
  • Antiproliferative Activity : In cancer research, the compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary data indicate it may induce G2/M phase cell cycle arrest and promote apoptosis in breast cancer cells .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, suggesting its utility in treating infections .

Study 1: Neuroprotection in Cell Culture Models

A study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death by promoting antioxidant enzyme activity and inhibiting apoptosis pathways.

Study 2: Anticancer Activity

In another investigation, the compound was tested against MCF-7 breast cancer cells. It exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative activity. The mechanism involved disruption of microtubule dynamics and induction of mitotic catastrophe .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityEffectIC50 ValueCell Type
Anti-inflammatoryInhibition of TNF-alpha/IL-6N/AVarious
NeuroprotectiveReduced oxidative stressN/ASH-SY5Y
AntiproliferativeInduction of apoptosis52 nMMCF-7
AntimicrobialActivity against bacteriaN/AVarious

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound 1 : 1-[(3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide

  • Key Differences :
    • The phenyl group is substituted with a 3-chloro atom instead of a p-tolyl group.
    • A 2-methyl group is present on the thiazolo-triazole core.
  • Impact :
    • The chloro substituent may enhance electrophilicity, improving binding to nucleophilic targets (e.g., cysteine residues in enzymes).
    • The methyl group on the thiazole ring could sterically hinder interactions or alter metabolic pathways compared to the hydroxy group in the target compound .

Compound 2 : Halo-substituted thiazolo-triazole derivatives (e.g., bromo or chloro)

  • Key Differences :
    • Halo groups (Cl, Br) replace the hydroxy or methyl substituents.
  • Impact :
    • Halo-substituted derivatives exhibit increased anticancer activity , likely due to enhanced electrophilicity and improved target binding .

Core Structure Variations

Compound 3 : Oxazole-based derivatives (e.g., Hepatitis C virus inhibitors)

  • Example : N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide
  • Key Differences :
    • Oxazole core replaces the thiazolo-triazole system.
    • Fluorine and trifluoromethyl groups are present.
  • Fluorinated groups enhance metabolic stability and bioavailability, as seen in antiviral activity against Hepatitis C .

Compound 4 : Imidazo[2,1-b]thiazoles with triazole moieties

  • Example : 6-(5-Methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazole derivatives
  • Key Differences :
    • Imidazo-thiazole core instead of thiazolo-triazole.
    • Additional triazole substituents.
  • Impact :
    • The imidazole ring introduces basicity, which may influence cellular uptake and ion-channel interactions .

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound Compound 1 (3-Cl) Halo-Substituted Derivatives Oxazole Derivatives
Solubility Moderate (hydroxy group) Low (Cl, methyl) Low (halo groups) Moderate (fluorine)
Lipophilicity Balanced (p-tolyl) High (Cl, methyl) High High (CF₃, F)
Metabolic Stability High (piperidine carboxamide) Moderate (methyl) Moderate High (fluorine)
Biological Activity Hypothetical anticancer Unreported Anticancer Antiviral (Hepatitis C)

Q & A

Q. What are the key synthetic strategies for preparing 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-triazole core via cyclization reactions using hydrazine derivatives or thiourea precursors. Subsequent coupling with a p-tolyl-substituted methyl group and a piperidine-4-carboxamide moiety requires precise control of reaction parameters:

  • Coupling agents : EDCI or DCC for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • NMR spectroscopy : 1H and 13C NMR confirm the integration of the thiazolo-triazole ring, p-tolyl group, and piperidine-carboxamide backbone. Aromatic protons in the 6.8–7.5 ppm range validate the p-tolyl substituent .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) verify the molecular formula (C20H22N6O2S) and detect fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity, particularly for the thiazolo-triazole ring system .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Use standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting that thiazolo-triazole derivatives often exhibit activity at 8–32 µg/mL .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations. Piperidine-carboxamide moieties may enhance selectivity .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes and reaction yields?

  • Reaction path modeling : Tools like Gaussian or ORCA predict transition states and intermediates, reducing trial-and-error in cyclization steps .
  • Solvent effect simulations : COSMO-RS models optimize solvent selection by calculating solvation free energies, improving yield by 15–20% .
  • Catalyst screening : DFT studies identify optimal catalysts (e.g., Pd/Cu for cross-coupling) to minimize side reactions .

Q. How should researchers address contradictions in biological activity data between structural analogs?

  • Systematic SAR analysis : Compare analogs with variations in the p-tolyl group (e.g., 3,4-dimethoxy or halogen substitutions) to isolate substituent effects .
  • Orthogonal assay validation : If antimicrobial activity conflicts, repeat assays using disk diffusion (zone of inhibition) and broth microdilution methods to confirm MIC values .
  • Metabolic stability testing : Assess liver microsome degradation to rule out pharmacokinetic variability .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Esterify the hydroxythiazolo group (e.g., acetyl or phosphate esters) to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to bypass solubility limitations (<0.1 mg/mL in aqueous buffers) .
  • LogP optimization : Introduce hydrophilic groups (e.g., -SO3H) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .

Q. How can structural modifications improve selectivity for target enzymes (e.g., kinases or proteases)?

  • Fragment-based drug design : Replace the p-tolyl group with a pyridinyl moiety to enhance hydrogen bonding with kinase ATP-binding pockets .
  • Docking studies : Use AutoDock Vina to model interactions with 14α-demethylase (CYP51) or EGFR kinases, prioritizing modifications with ΔG < -8 kcal/mol .
  • Bioisosteric replacements : Substitute the piperidine ring with a morpholine group to reduce off-target binding .

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